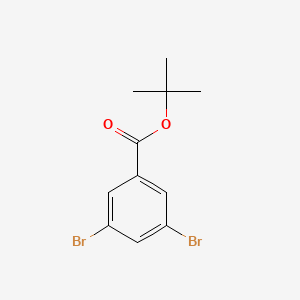

Tert-butyl 3,5-dibromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZQNXYGSNXKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620937 | |

| Record name | tert-Butyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422569-46-8 | |

| Record name | tert-Butyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 3,5 Dibromobenzoate

Direct Bromination Approaches for Benzoate (B1203000) Precursors

Direct bromination of a suitable benzoic acid derivative is a primary strategy for synthesizing the 3,5-dibrominated pattern. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Regioselective Bromination of Substituted Benzoic Acid Derivatives

The synthesis often begins with benzoic acid or its tert-butyl ester. The aromatic ring of benzoic acid is deactivated towards electrophilic substitution, but the substitution that does occur is directed to the meta-position. organic-chemistry.orgethz.ch When benzoic acid is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), electrophilic aromatic substitution occurs, yielding m-bromobenzoic acid. ethz.ch A subsequent, second bromination under similar conditions will also be directed to a meta-position relative to the carboxyl group, resulting in the formation of 3,5-dibromobenzoic acid. This di-substituted acid can then be esterified to yield the target compound, tert-butyl 3,5-dibromobenzoate.

Modern methods have also been developed to enhance regioselectivity and efficiency. For instance, palladium-catalyzed C-H bromination techniques using reagents like N-bromophthalimide (NBP) have been reported for the meta-bromination of benzoic acid derivatives, offering a mild and effective alternative to classic electrophilic bromination. nih.gov Another approach involves using N-bromosuccinimide (NBS) in conjunction with catalysts or specific solvent systems, such as hexafluoroisopropanol, to achieve highly regioselective bromination of arenes.

Influence of Steric and Electronic Factors on Bromination Regioselectivity

The regiochemical outcome of the bromination of benzoic acid derivatives is governed by both electronic and steric factors.

Electronic Factors: The carboxyl group (-COOH) is a powerful electron-withdrawing group (EWG) and, consequently, a meta-director for electrophilic aromatic substitution. organic-chemistry.org It deactivates the benzene (B151609) ring by withdrawing electron density through both inductive and resonance effects. When an electrophile like Br⁺ attacks the ring, the stability of the intermediate carbocation (arenium ion) determines the position of substitution. For ortho and para attacks, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group. This is a highly destabilized arrangement. organic-chemistry.org In contrast, meta attack does not produce this unstable resonance structure, making the corresponding arenium ion more stable and the meta-substituted product the favored outcome. organic-chemistry.orgresearchgate.net

Steric Factors: While electronic effects are dominant in directing bromination to the meta positions, steric hindrance can also play a role, particularly with substituted benzoic acids. For the synthesis of this compound, if one were to brominate tert-butyl benzoate directly, the bulky tert-butyl group could sterically hinder the ortho positions, further favoring substitution at the less crowded meta positions. However, the electronic deactivation and meta-directing influence of the ester group remain the primary controlling factors.

Table 1: Influence of Substituents on Electrophilic Aromatic Bromination

| Substituent Group | Electronic Effect | Directing Influence | Ring Activity |

|---|---|---|---|

| -COOH / -COOR | Electron-Withdrawing | Meta | Deactivating |

| -OH / -OR | Electron-Donating | Ortho, Para | Activating |

| -NH₂ / -NR₂ | Electron-Donating | Ortho, Para | Strongly Activating |

| -NO₂ | Electron-Withdrawing | Meta | Strongly Deactivating |

| -Br | Electron-Withdrawing | Ortho, Para | Deactivating |

Metal-Halogen Exchange Strategies

An alternative and powerful approach to synthesizing functionalized arenes like this compound involves metal-halogen exchange. This method starts with a polyhalogenated arene and selectively replaces one halogen atom with a metal, creating a potent organometallic nucleophile that can then be reacted with a suitable electrophile to introduce the desired functional group.

Utility of Organolithium and Grignard Reagents in Aryl Halide Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, widely used for the preparation of organolithium and Grignard reagents from aryl halides. wikipedia.orgmsu.edu The reaction typically involves treating an aryl bromide or iodide with an alkyllithium reagent (like n-butyllithium or tert-butyllithium) or by forming a Grignard reagent using magnesium metal. ethz.chwikipedia.org This process converts the relatively unreactive C-X bond (where X is Br or I) into a highly polar and nucleophilic C-M bond (where M is Li or MgX). msu.eduwikipedia.org These resulting organometallic species are versatile intermediates that can react with a wide array of electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The exchange rate is typically fastest for iodine, followed by bromine and then chlorine, and is often performed at very low temperatures (-78 °C or lower) to prevent side reactions. wikipedia.org

Selective Mono-Bromine-Magnesium Exchange Reactions Utilizing Tri-n-butylmagnesium Ate Complexes

A significant challenge in working with di- or polyhalogenated arenes is achieving selective mono-functionalization. Standard Grignard formation or lithium-halogen exchange can often lead to mixtures of mono- and di-substituted products. To address this, more sophisticated reagents have been developed. Magnesium ate complexes, such as lithium tri-n-butylmagnesate (n-Bu₃MgLi), have emerged as highly effective reagents for selective mono-bromine-magnesium exchange. nih.govresearchgate.net

These "ate" complexes exhibit enhanced reactivity and selectivity compared to conventional Grignard or organolithium reagents. organic-chemistry.orgresearchgate.net For a substrate like 1,3,5-tribromobenzene (B165230) (a precursor to the target 3,5-dibromo system), treatment with n-Bu₃MgLi can selectively replace one bromine atom with a magnesium-containing group under mild conditions. researchgate.netresearchgate.net This selectivity arises from the unique reactivity profile of the magnesate, allowing for a controlled exchange that can be stopped after the first substitution. This method is particularly valuable for preparing polyfunctionalized arylmagnesium species that are not easily accessible through other means. organic-chemistry.orgnih.gov

Trapping with Di-tert-butyl Dicarbonate (B1257347) for Ester Formation

Once the 3,5-dibromophenylmagnesium intermediate is generated via selective metal-halogen exchange, it must be "trapped" with an appropriate electrophile to form the final product. To install the tert-butoxycarbonyl group, di-tert-butyl dicarbonate (Boc₂O) serves as an effective electrophile. researchgate.netthieme-connect.com The nucleophilic arylmagnesium species attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the tert-butyl ester and the release of tert-butoxide and carbon dioxide as byproducts. thieme-connect.com

Table 2: Key Reagents and Their Roles in the Synthesis

| Compound Name | Abbreviation | Formula | Role in Synthesis |

|---|---|---|---|

| Benzoic Acid | - | C₇H₆O₂ | Starting material for bromination |

| Bromine | Br₂ | Br₂ | Brominating agent |

| Ferric Bromide | FeBr₃ | FeBr₃ | Lewis acid catalyst |

| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ | Alternative brominating agent |

| n-Butyllithium | n-BuLi | C₄H₉Li | Reagent for metal-halogen exchange |

| Tri-n-butylmagnesium ate | n-Bu₃MgLi | C₁₂H₂₇LiMg | Reagent for selective mono-exchange |

| Di-tert-butyl dicarbonate | Boc₂O | C₁₀H₁₈O₅ | Electrophile for ester formation |

| This compound | - | C₁₁H₁₂Br₂O₂ | Target Product |

Transition Metal-Catalyzed Carbonylation Routes

Transition metal-catalyzed carbonylation reactions offer a powerful tool for the direct introduction of a carbonyl group into an aromatic ring. This approach is particularly attractive for the synthesis of benzoate esters from aryl halides.

Palladium-Catalyzed Carbonylation of Aryl Halides for Benzoate Ester Synthesis

The palladium-catalyzed carbonylation of aryl halides is a well-established method for the formation of various carbonyl compounds, including esters. organic-chemistry.orgnih.gov The general transformation involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladated acyl complex. Subsequent reaction with an alcohol (alcoholysis) yields the desired ester and regenerates the active palladium(0) catalyst.

For the synthesis of this compound, a potential starting material would be 1,3,5-tribromobenzene. The challenge in this approach lies in achieving selective mono-carbonylation, as the presence of multiple bromine atoms allows for the possibility of di- or tri-carbonylation. The choice of catalyst, ligands, and reaction conditions is crucial to control the selectivity of the reaction. While the carbonylation of aryl bromides is generally feasible, achieving selective mono-alkoxycarbonylation of polybrominated arenes can be challenging and often requires careful optimization of the catalytic system. prepchem.com

Ligand Design and Catalyst Optimization for Enhanced Efficiency and Selectivity

For the selective mono-carbonylation of a dihaloarene, the ligand can influence the reactivity of the second halide group after the first has undergone carbonylation. Bulky or electron-donating ligands can sometimes deactivate the catalyst towards further carbonylation, thus favoring the mono-substituted product. The development of specialized ligand systems is an active area of research to address the challenge of chemoselectivity in the carbonylation of polyhalogenated substrates. researchgate.net While the general principles are understood, specific ligand systems tailored for the high-yield synthesis of this compound from polybrominated precursors are not extensively documented in the literature.

Esterification Procedures with 3,5-Dibromobenzoic Acid Precursors

An alternative and often more practical approach to this compound involves the esterification of 3,5-dibromobenzoic acid. organic-chemistry.org However, the formation of a tert-butyl ester from a carboxylic acid is notoriously difficult due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol (B103910) to undergo elimination to isobutene under acidic conditions.

Conventional Esterification Methods

Traditional esterification methods, such as the Fischer-Speier esterification, which employs a catalytic amount of a strong acid like sulfuric acid with an excess of the alcohol, are generally not suitable for the synthesis of tert-butyl esters. organic-chemistry.org The harsh acidic conditions and elevated temperatures typically required for Fischer esterification would lead to the rapid dehydration of tert-butanol to isobutene, resulting in low yields of the desired ester.

Advanced Esterification Techniques for Tert-butyl Esters

To overcome the limitations of conventional methods, several advanced esterification techniques have been developed for the synthesis of sterically hindered esters like tert-butyl esters. These methods operate under milder conditions and avoid the use of strong acids.

Steglich Esterification: The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions. organic-chemistry.orgresearchgate.net This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net The carboxylic acid is activated by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester. The mild conditions of the Steglich esterification make it particularly suitable for the synthesis of tert-butyl esters from acid-labile substrates. organic-chemistry.orgresearchgate.net

Table 1: Illustrative Conditions for Steglich Esterification of a Substituted Benzoic Acid

| Parameter | Condition |

| Carboxylic Acid | 3,5-Dibromobenzoic Acid |

| Alcohol | tert-Butanol |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

Note: This table represents typical conditions for a Steglich esterification. Specific optimization would be required for the synthesis of this compound.

Use of Tert-butyl 2,2,2-trichloroacetimidate: Another effective method for the synthesis of tert-butyl esters involves the use of tert-butyl 2,2,2-trichloroacetimidate. nih.govsyr.edumedchemexpress.com This reagent reacts with carboxylic acids under mild acidic catalysis (often with a Lewis acid like boron trifluoride etherate) to afford the corresponding tert-butyl ester in high yield. lookchem.comthieme.de The reaction proceeds through the formation of a tert-butyl cation under conditions that are significantly milder than those of traditional acid-catalyzed esterifications, thus minimizing the competing elimination reaction.

Di-tert-butyl Dicarbonate Method: Di-tert-butyl dicarbonate (Boc₂O) is another reagent that can be used for the synthesis of tert-butyl esters from carboxylic acids. researchgate.net This reaction is typically carried out in the presence of a catalytic amount of a base, such as DMAP. The reaction is thought to proceed through the formation of a mixed anhydride, which is then attacked by the carboxylate to generate the tert-butyl ester. This method offers the advantage of using a stable, commercially available reagent and generally proceeds under mild conditions.

Table 2: Comparison of Advanced Esterification Methods for Tert-butyl Esters

| Method | Activating Agent | Catalyst | Typical Conditions | Advantages |

| Steglich Esterification | DCC or EDC | DMAP | Neutral, Room Temp. | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgresearchgate.net |

| Trichloroacetimidate | Tert-butyl 2,2,2-trichloroacetimidate | Lewis Acid (e.g., BF₃·OEt₂) | Mildly acidic, often 0°C to RT | High yields, avoids strong acids. nih.govsyr.edu |

| Di-tert-butyl Dicarbonate | (Boc)₂O | DMAP | Neutral to basic, Room Temp. | Uses a stable reagent, mild conditions. researchgate.net |

Note: This table provides a general comparison. Optimal conditions may vary depending on the specific substrate.

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 3,5 Dibromobenzoate

Metal-Halogen Exchange Reaction Mechanisms

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. wikipedia.org This transformation is particularly useful for aryl bromides like tert-butyl 3,5-dibromobenzoate, enabling the formation of aryl-lithium or aryl-magnesium (Grignard) reagents that can subsequently react with a wide range of electrophiles. ethz.ch

The transformation of this compound via metal-halogen exchange generates a highly reactive organometallic intermediate. The most common reagents for this purpose are alkyllithiums (like n-butyllithium or tert-butyllithium) or magnesium metal. ethz.ch

Organolithium Intermediates : The reaction with an alkyllithium reagent, such as n-BuLi, proceeds via a lithium-halogen exchange mechanism. ethz.ch This process is typically very fast, even at low temperatures, which allows for selective reactions even in the presence of other functional groups. ethz.ch The resulting aryllithium species is a potent nucleophile and a strong base, capable of reacting with electrophiles like carbon dioxide (carboxylation), aldehydes (to form secondary alcohols), or ketones (to form tertiary alcohols).

Grignard Reagents : Alternatively, reaction with magnesium metal results in the oxidative addition of magnesium into the carbon-bromine bond, forming a Grignard reagent (an arylmagnesium bromide). ethz.ch While also nucleophilic, Grignard reagents are generally less basic and reactive than their organolithium counterparts, which can be advantageous in certain synthetic applications.

The formation of these organometallic intermediates is crucial for selective functionalization. Since the molecule has two bromine atoms, a carefully controlled amount of the metalating reagent can, in principle, lead to mono-functionalization. The resulting aryl anion is a powerful C-nucleophile that enables the formation of new carbon-carbon and carbon-heteroatom bonds. ethz.ch A study on 3-substituted 1,2-dibromo arenes demonstrated that regioselective halogen-metal exchange could be achieved using isopropylmagnesium chloride, with the resulting arylmagnesium intermediate offering high thermodynamic stability. organic-chemistry.org

The selectivity and success of metal-halogen exchange reactions are highly dependent on the reaction conditions. Key factors include the choice of solvent, temperature, and the nature of the organometallic reagent used. princeton.edu

Temperature : These reactions are almost always conducted at low temperatures (e.g., -78 °C) to prevent side reactions. At higher temperatures, the highly reactive organometallic intermediates can decompose or react with the solvent. For instance, tert-butyllithium is known to be basic enough to deprotonate solvents like THF at temperatures above -78°C. ethz.ch

Solvent : The choice of solvent is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used because they can solvate the metal cation, which increases the reactivity of the organometallic reagent. However, the coordinating ability of the solvent can influence the reaction pathway. princeton.edu

Reagent : The choice between alkyllithiums or magnesium metal can dictate the outcome. Lithium-halogen exchange is an equilibrium process, and the reaction is driven by the formation of a more stable organolithium species. ethz.ch The exchange rates typically follow the trend I > Br > Cl. wikipedia.org Grignard reagent formation via magnesium insertion is essentially an irreversible process. ethz.ch

The following table summarizes the influence of various conditions on the pathway of metal-halogen exchange reactions.

| Parameter | Condition | Influence on Selectivity and Pathway |

| Temperature | Low (-78 °C to 0 °C) | Favors the desired metal-halogen exchange pathway; minimizes side reactions such as elimination or reaction with the solvent. organic-chemistry.orgprinceton.edu |

| High (> 0 °C) | Increases the likelihood of side reactions, including benzyne formation or decomposition of the organometallic intermediate. organic-chemistry.org | |

| Solvent | Ethereal (THF, Diethyl Ether) | Stabilizes the organometallic intermediate through coordination, facilitating the reaction. princeton.edu |

| Non-coordinating (Hexane) | Can lead to slower reaction rates and aggregation of the organometallic reagent, potentially affecting reactivity. | |

| Reagent | Alkyllithium (e.g., n-BuLi) | Results in a rapid, often reversible exchange, creating a highly reactive aryllithium species. wikipedia.orgethz.ch |

| Magnesium (Mg) | Leads to the formation of a more stable but less reactive Grignard reagent through an irreversible insertion. ethz.chorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions that occur at sp³-hybridized centers, SNAr reactions occur at sp²-hybridized carbons of an aryl system. youtube.com For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In this compound, the bromine atoms are the leaving groups. The tert-butyl ester group and the bromine atoms themselves are electron-withdrawing, which activates the ring towards nucleophilic attack. The generally accepted mechanism for SNAr is a two-step addition-elimination process. nih.gov

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing a bromine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnih.gov This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. youtube.com

Leaving Group Departure : The aromaticity is restored in a fast step where the leaving group (bromide ion) is expelled from the Meisenheimer complex. youtube.com

This pathway allows for the introduction of a wide variety of aryl substituents by choosing the appropriate nucleophile. Common nucleophiles include alkoxides, phenoxides, amines, and thiolates. For instance, reacting this compound with a nucleophile like sodium methoxide would lead to the displacement of one or both bromine atoms to introduce methoxy groups onto the aromatic ring.

The reactivity of this compound in SNAr reactions is governed by a combination of steric and electronic factors. rsc.org

Electronic Effects : The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer intermediate. youtube.com In this molecule, both the tert-butyl ester group (-COOC(CH₃)₃) and the two bromine atoms exert an electron-withdrawing inductive effect, which helps to delocalize the negative charge of the intermediate, thereby lowering the activation energy for the reaction. The ester group at the 1-position can stabilize a negative charge at the 2, 4, and 6 positions through resonance, but since the bromine leaving groups are at the 3 and 5 positions, this resonance stabilization is not direct. However, the inductive effects are significant.

The table below outlines the expected impact of the substituents on the SNAr reactivity of this compound.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on SNAr Reactivity |

| Tert-butyl Ester | 1 | Electron-withdrawing (inductive) | High steric hindrance | Activates the ring electronically but may sterically hinder attack by very large nucleophiles. |

| Bromine | 3, 5 | Electron-withdrawing (inductive) | Moderate steric hindrance | Activates the ring for nucleophilic attack and serves as the leaving group. |

Electrophilic Aromatic Substitution (EAS) of Aromatic Halides

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

The substituents already present on the aromatic ring strongly influence both the rate of the reaction and the position of the incoming electrophile (regioselectivity). wikipedia.org

In the case of this compound, there are two types of substituents to consider:

Halogens (Bromo groups) : Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. However, they are ortho-, para-directors because their ability to donate a lone pair of electrons through resonance can help stabilize the cationic intermediate when the attack occurs at these positions.

The directing effects of the substituents on this compound are in opposition. The two bromine atoms direct incoming electrophiles to positions 2, 4, and 6. The tert-butyl ester group directs to position 5, which is already occupied by a bromine atom. Therefore, the primary directing influence would be from the bromine atoms towards positions 2, 4, and 6. However, the entire molecule is significantly deactivated due to the presence of three electron-withdrawing groups. Consequently, forcing EAS reactions to occur would require harsh conditions, and the reaction would be slow. Position 4 is sterically less hindered than positions 2 and 6 (which are ortho to the bulky ester group), making it a likely, though difficult, target for substitution. Benzoic acid itself does not typically undergo Friedel-Crafts reactions due to the strong deactivation by the carboxyl group. doubtnut.com

The following table summarizes the directing effects of the substituents.

| Substituent | Activating/Deactivating | Directing Effect |

| -Br | Deactivating | Ortho, Para |

| -COOC(CH₃)₃ | Deactivating | Meta |

Regioselectivity of Further Electrophilic Attack on the Dibromobenzoate Core

The regioselectivity of further electrophilic aromatic substitution (EAS) on the this compound core is determined by the combined directing effects of the three substituents on the benzene ring. The outcome of such a reaction is a result of the interplay between the electronic properties (both inductive and resonance effects) and steric hindrance of the existing groups.

The substituents present are:

A tert-butoxycarbonyl group (-COOC(CH₃)₃) at the C1 position.

Two bromine atoms (-Br) at the C3 and C5 positions.

The directing effects of these groups are well-established in organic chemistry:

Bromo Groups : Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and slows the rate of electrophilic attack compared to benzene. wikipedia.org However, they are ortho, para-directors because they can donate electron density to the intermediate carbocation (arenium ion) via resonance, which preferentially stabilizes the transition states for ortho and para attack. wikipedia.org

Tert-butoxycarbonyl Group : This ester group is strongly deactivating. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, significantly reducing the ring's reactivity towards electrophiles. This group acts as a meta-director.

In the case of this compound, the available positions for substitution are C2, C4, and C6. The directing influences on these positions are as follows:

The tert-butoxycarbonyl group at C1 directs incoming electrophiles to the meta positions (C3 and C5), but these are already occupied by bromine atoms. Therefore, its primary influence is strong deactivation of the entire ring.

The bromine atom at C3 directs to its ortho positions (C2 and C4) and its para position (C6).

The bromine atom at C5 directs to its ortho positions (C4 and C6) and its para position (C2).

The directing effects of the bromine atoms are synergistic. All three available positions are activated (or, more accurately, are the least deactivated sites) by the bromo substituents. The stabilization of the arenium ion intermediate for attack at each position is key to predicting the outcome.

| Position of Attack | Directing Influence from C3-Br | Directing Influence from C5-Br | Combined Effect |

|---|---|---|---|

| C2 | Ortho | Para | Strongly directed |

| C4 | Ortho | Ortho | Very strongly directed |

| C6 | Para | Ortho | Strongly directed |

As the table indicates, position C4 is doubly directed by the ortho-directing influence of both bromine atoms. Positions C2 and C6 are also strongly favored due to a combination of one ortho and one para influence. While electronic effects suggest a high likelihood of substitution at C2, C4, and C6, steric factors must also be considered. The bulky tert-butyl group may provide some steric hindrance to the adjacent C2 and C6 positions, potentially favoring substitution at the C4 position. Therefore, while a mixture of products is possible, electrophilic attack is predicted to occur preferentially at the C4 position, followed by the C2 and C6 positions.

Competitive Electrophilic Displacement of the Tert-butyl Group

In electrophilic aromatic substitution reactions, the departing group is typically a proton (H⁺). However, other groups, known as electrofuges, can also be displaced. The tert-butyl group is a notable example of a substituent that can be cleaved from an aromatic ring during certain electrophilic reactions. wikipedia.orgstackexchange.com This process, known as ipso substitution (attack at a position already substituted), represents a competitive reaction pathway to the standard substitution at a C-H bond. govtpgcdatia.ac.in

The mechanism for the displacement of a tert-butyl group involves the attack of an electrophile (E⁺) on the carbon atom that bears the tert-butyl group (the ipso carbon). This attack forms a resonance-stabilized arenium ion. The subsequent step to restore aromaticity can proceed in two ways:

Loss of a proton from an adjacent carbon (standard EAS).

Loss of the tert-butyl cation ((CH₃)₃C⁺) from the ipso position.

The cleavage of the tert-butyl group is facilitated by the high stability of the resulting tert-butyl carbocation. This pathway becomes particularly relevant under strongly acidic conditions or with highly reactive electrophiles, which are common in reactions like nitration or Friedel-Crafts alkylation. cdnsciencepub.comucalgary.ca

For this compound, an electrophilic attack could potentially occur at the C1 position. The resulting arenium ion would then eliminate the (CH₃)₃C⁺ cation. This would lead to the formation of 3,5-dibromobenzoic acid (if the electrophile is H⁺, i.e., protodealkylation) or another substituted benzoic acid derivative. The stability of the tert-butyl cation makes this a thermodynamically plausible side reaction that can reduce the yield of the desired C-H substitution product. The t-butyl group is sometimes even employed as a temporary protecting group for a specific ring position, with the intention of removing it via an ipso substitution reaction at a later stage. govtpgcdatia.ac.in

Grignard Chemistry and Carbonyl Additions

Use of the Tert-butyl Moiety as a Protecting Group for Ester Functionality

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases that readily react with a wide range of electrophiles, including carbonyl compounds such as esters. mnstate.edu This high reactivity can be problematic in molecules that contain both a halide suitable for Grignard formation and a functional group, like an ester, that reacts with the Grignard reagent. In such cases, the ester group typically requires protection to prevent intramolecular or intermolecular side reactions.

However, the tert-butyl ester functionality in this compound serves as a self-protecting group against nucleophilic attack by a Grignard reagent. The significant steric bulk of the tert-butyl group physically shields the electrophilic carbonyl carbon from the approach of the nucleophilic Grignard reagent. cmu.edu This steric hindrance is substantial enough to prevent the addition-elimination reaction that would typically occur with less hindered esters (e.g., methyl or ethyl esters).

This protective effect allows for the selective formation of a Grignard reagent at one of the C-Br positions without the destruction of the ester functionality on the same molecule. This makes this compound a valuable bifunctional building block, enabling the conversion of one of the bromo-substituents into a nucleophilic carbon center while the ester group remains intact for subsequent transformations. While tert-butyl ethers are well-known for their stability and use as protecting groups, tert-butyl esters are similarly robust against many organometallic reagents. libretexts.orgwikipedia.orgresearchgate.net

Formation of Functionalized Benzoate (B1203000) Derivatives (e.g., t-Butyl-3-bromo-5-formylbenzoate)

The stability of the tert-butyl ester group during Grignard formation enables the synthesis of a variety of functionalized benzoate derivatives. A prime example is the preparation of tert-butyl 3-bromo-5-formylbenzoate. This transformation utilizes the principles of selective Grignard reagent formation and subsequent reaction with a suitable electrophile.

The synthetic pathway involves two main steps:

Mono-Grignard Formation : this compound is reacted with one equivalent of magnesium metal (Mg) in an anhydrous ether solvent, typically tetrahydrofuran (THF). This results in the selective oxidative addition of magnesium to one of the carbon-bromine bonds, forming the corresponding Grignard reagent, tert-butyl 3-bromo-5-(bromomagnesio)benzoate. The reaction is typically initiated carefully, as Grignard formations can be exothermic. researchgate.netyoutube.com

Carbonyl Addition (Formylation) : The newly formed Grignard reagent is then treated with a formylating agent. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of DMF. A subsequent acidic workup (e.g., with dilute HCl or NH₄Cl solution) hydrolyzes the resulting intermediate to yield the aldehyde functionality.

This sequence allows for the regioselective introduction of a formyl group at the C5 position, converting the dibromo compound into a versatile intermediate possessing three distinct functional groups: a sterically protected ester, an aryl bromide, and an aldehyde. The aryl bromide can be used for further cross-coupling reactions, the aldehyde can undergo various carbonyl chemistry reactions, and the tert-butyl ester can be hydrolyzed to the carboxylic acid under acidic conditions.

| Step | Reactants | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Mg, THF (anhydrous) | Tert-butyl 3-bromo-5-(bromomagnesio)benzoate | Selective formation of a mono-Grignard reagent. |

| 2 | Grignard Reagent from Step 1 | 1. DMF; 2. H₃O⁺ (workup) | Tert-butyl 3-bromo-5-formylbenzoate | Introduction of a formyl group via nucleophilic attack. |

Derivatization Strategies and Synthetic Utility of Tert Butyl 3,5 Dibromobenzoate

Selective Functionalization at Bromine Centers

The two bromine atoms on the aromatic ring are primary sites for functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Achieving selective monosubstitution of tert-butyl 3,5-dibromobenzoate is a key strategy for creating unsymmetrically substituted aromatic compounds. Since the two bromine atoms are electronically and sterically equivalent, monosubstitution is typically achieved by carefully controlling reaction stoichiometry, employing a slight deficiency of the coupling partner and catalyst, or by leveraging subtle kinetic differences under specific reaction conditions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly effective for this purpose. wikipedia.orgorganic-chemistry.orgmit.edutcichemicals.comlibretexts.org

The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and selectivity, allowing these reactions to proceed under mild conditions. organic-chemistry.org For instance, in Suzuki-Miyaura coupling, reacting this compound with one equivalent of a boronic acid can yield the mono-arylated product, tert-butyl 3-bromo-5-arylbenzoate, leaving the second bromine atom available for subsequent transformations.

Table 1: Examples of Monosubstitution Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)2, P(t-Bu)3 | tert-Butyl 3-bromo-5-arylbenzoate |

| Sonogashira Coupling | Terminal alkyne | Pd(PhCN)2Cl2, P(t-Bu)3, CuI | tert-Butyl 3-bromo-5-(alkynyl)benzoate |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3, bulky phosphine ligand | tert-Butyl 3-amino-5-bromobenzoate |

Beyond reactions at the bromine centers, the tert-butyl ester group can function as a directing metalation group (DMG). wikipedia.orgbaranlab.org In a process known as directed ortho-metalation (DoM), the Lewis basic carbonyl oxygen of the ester coordinates to a strong organolithium base, such as n-butyllithium or tert-butyllithium. wikipedia.orguwindsor.ca This coordination directs the deprotonation of the aromatic ring exclusively at the nearest ortho-position (C2 or C6), which is the most acidic proton adjacent to the directing group, forming a transient aryllithium intermediate. wikipedia.orgbaranlab.org

This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a functional group at the ortho-position. This strategy provides a powerful method for synthesizing 1,2,3,5-tetrasubstituted benzene (B151609) derivatives, a substitution pattern that can be challenging to achieve through classical electrophilic aromatic substitution. The reaction is highly regioselective due to the directing effect of the ester group. wikipedia.org

Applications in Multi-Step Organic Synthesis

The ability to selectively functionalize this compound at multiple positions makes it a valuable starting material in the synthesis of more complex molecules.

This compound is a useful precursor for introducing formyl (-CHO) groups, leading to substituted benzoate (B1203000) derivatives. One primary route utilizes the directed ortho-metalation strategy described previously. After forming the aryllithium species at the C2 position, quenching the reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF) yields tert-butyl 3,5-dibromo-2-formylbenzoate.

Alternatively, a formyl group can be introduced at one of the bromine positions through a palladium-catalyzed coupling reaction. For instance, a Negishi coupling with a suitable organozinc reagent or a related carbonylation reaction can convert one C-Br bond into a C-CHO bond, producing compounds like tert-butyl 3-bromo-5-formylbenzoate. These formylated products are themselves versatile intermediates for further synthesis, such as the construction of heterocycles or elaboration into other functional groups.

Table 2: Synthesis of Formyl Benzoates

| Strategy | Reagents | Intermediate | Product |

|---|---|---|---|

| Directed Ortho-Metalation | 1. n-BuLi 2. DMF | 2-Lithio-tert-butyl 3,5-dibromobenzoate | tert-Butyl 3,5-dibromo-2-formylbenzoate |

| Palladium-Catalyzed Formylation | CO, reducing agent, Pd catalyst | - | tert-Butyl 3-bromo-5-formylbenzoate |

In synthetic schemes where the retention of halogen atoms is desirable for tuning the electronic or steric properties of the final molecule, this compound serves as an excellent foundational building block. The bromine atoms can be retained in the final product while functionalization occurs at the ortho-positions via DoM chemistry. Furthermore, the ester can be hydrolyzed or transformed, leaving a polyhalogenated benzoic acid or related derivative. This approach is valuable in materials science and medicinal chemistry, where halogenated aromatic cores are common motifs. For example, dirhodium catalysts featuring 3,5-di-Br-substituted ligands have been used in C-H functionalization studies, highlighting the utility of this substitution pattern in creating complex catalytic systems. snnu.edu.cn

The true synthetic power of this compound is realized in the strategic, sequential functionalization of its reactive sites to build complex aromatic compounds with precisely controlled substituent patterns. The differential reactivity of the C-Br bonds versus the ortho C-H bonds allows for a stepwise approach to synthesis.

A common strategy involves first performing a selective monosubstitution at one of the bromine atoms, for example, a Suzuki-Miyaura coupling. This is followed by a different reaction at the remaining bromine atom, such as a Sonogashira or Buchwald-Hartwig reaction. Subsequently, the ortho-positions can be functionalized using directed metalation. This orthogonal reactivity allows for the programmed installation of up to four different substituents onto the benzene ring in a specific and predictable manner, providing access to a wide array of highly substituted and complex aromatic structures.

Protecting Group Chemistry of the Tert-butyl Ester

The tert-butyl ester functional group in this compound serves as a robust protecting group for the carboxylic acid. Its steric bulk prevents nucleophilic attack at the carbonyl carbon under many reaction conditions, particularly basic and nucleophilic conditions where other esters like methyl or ethyl esters might be cleaved. The utility of the tert-butyl ester lies in its selective removal under acidic conditions, which allows for the regeneration of the carboxylic acid at a desired stage in a synthetic sequence.

Acidic Hydrolysis for Carboxylic Acid Regeneration

The cleavage of the tert-butyl ester of 3,5-dibromobenzoic acid to yield 3,5-dibromobenzoic acid is typically achieved through acid-catalyzed hydrolysis. acsgcipr.org The mechanism of this deprotection is not a simple saponification. Instead, it proceeds through a pathway involving the formation of a stable tert-butyl cation. acsgcipr.org The reaction is initiated by the protonation of the carbonyl oxygen, which makes the ester more susceptible to cleavage. The C-O bond between the oxygen and the tert-butyl group then breaks, releasing the stable tertiary carbocation (which typically forms isobutylene) and the desired carboxylic acid. acsgcipr.org

This deprotection strategy is highly efficient due to the stability of the resulting tert-butyl cation. A variety of acidic reagents can be employed for this transformation, ranging from strong acids like sulfuric acid and hydrochloric acid to milder acids like trifluoroacetic acid (TFA), formic acid, and p-toluenesulfonic acid. acsgcipr.org The choice of acid and reaction conditions can be tailored based on the presence of other functional groups within the molecule. For instance, aqueous phosphoric acid is noted for its effectiveness and mildness in deprotecting tert-butyl esters. organic-chemistry.orgorganic-chemistry.org

Table 1: Common Reagents for Acidic Hydrolysis of Tert-butyl Esters

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM) | Volatile and easy to remove, commonly used in peptide synthesis. |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane, acetic acid) or water | A strong, common laboratory acid. Anhydrous HCl is suitable for substrates like β-lactams. acsgcipr.org |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in a protic solvent | A strong, non-volatile acid. acsgcipr.org |

| Formic Acid | As a solvent, often at room temperature | A milder option, suitable for sensitive substrates such as β-lactams. acsgcipr.org |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amounts in a suitable solvent | A solid, easily handled acid. acsgcipr.org |

Orthogonal Deprotection Strategies in Complex Syntheses

In the synthesis of complex organic molecules, it is often necessary to use multiple protecting groups for different functional groups. Orthogonal protection refers to a strategy where specific protecting groups can be removed under distinct reaction conditions without affecting other protecting groups present in the molecule. thieme-connect.de The tert-butyl ester of 3,5-dibromobenzoic acid is a valuable component in such strategies because its cleavage conditions (strong acid) are orthogonal to those used for many other common protecting groups.

For example, the tert-butyl ester is stable under the basic conditions used to cleave acyl groups like acetate or benzoate esters. It is also stable to the conditions of hydrogenolysis used to remove benzyl (Bn) or benzyloxycarbonyl (Cbz) groups. mdpi.com This orthogonality allows for selective deprotection sequences. A synthetic intermediate containing both a tert-butyl ester and a Cbz-protected amine can have the Cbz group removed by catalytic hydrogenation, leaving the tert-butyl ester intact. Subsequently, the tert-butyl ester can be hydrolyzed with a strong acid like TFA to reveal the carboxylic acid.

The selectivity of tert-butyl ester deprotection can be finely tuned. For instance, p-toluenesulfonic acid can selectively cleave a tert-butyl ester in the presence of a benzyloxycarbonyl group. acsgcipr.org Furthermore, reagents like aqueous phosphoric acid are known to leave Cbz carbamates, as well as benzyl and methyl esters, untouched while cleaving the tert-butyl ester. organic-chemistry.orgorganic-chemistry.org In cases where even greater selectivity is required, Lewis acids such as zinc bromide (ZnBr₂) have been employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups like N-Boc or N-trityl, although these are also labile under these conditions. semanticscholar.orgresearchgate.net

Table 2: Orthogonality of the Tert-butyl Ester Protecting Group

| Protecting Group | Typical Deprotection Condition | Stability to Tert-butyl Ester Cleavage (Acidic) | Orthogonal? |

|---|---|---|---|

| Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis) | Stable | Yes |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C (Hydrogenolysis) | Stable | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Mild base (e.g., Piperidine) | Stable | Yes |

| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) | Stable | Yes |

| Acetate Ester | Base (e.g., K₂CO₃, MeOH) | Stable | Yes |

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 3,5 Dibromobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of tert-butyl 3,5-dibromobenzoate is anticipated to exhibit a distinct set of signals corresponding to the aromatic and aliphatic protons. The tert-butyl group's nine equivalent protons would produce a sharp singlet, typically observed in the upfield region of the spectrum. The aromatic region would be characterized by two signals corresponding to the protons on the dibrominated benzene (B151609) ring. Due to the symmetrical substitution pattern (bromine atoms at positions 3 and 5), the proton at position 4 would appear as a triplet, while the protons at positions 2 and 6 would be equivalent and appear as a doublet.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The spectrum would show signals for the quaternary carbons of the tert-butyl group and the aromatic ring, the methyl carbons of the tert-butyl group, the ester carbonyl carbon, and the carbons of the benzene ring. The carbon atoms directly bonded to the electronegative bromine atoms are expected to be shifted to a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.5 - 1.6 | 28.0 - 29.0 |

| C(CH₃)₃ | - | 82.0 - 83.0 |

| C=O | - | 163.0 - 164.0 |

| Ar-H2, H6 | 8.0 - 8.1 | 132.0 - 133.0 |

| Ar-C3, C5 | - | 122.0 - 123.0 |

| Ar-H4 | 7.8 - 7.9 | 137.0 - 138.0 |

| Ar-C1 | - | 135.0 - 136.0 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between atoms within a molecule.

A COSY experiment on this compound would be expected to show correlations between the aromatic protons at positions 2 and 6 with the proton at position 4, confirming their adjacent relationship on the benzene ring.

An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The protons of the tert-butyl group showing a correlation to the quaternary carbon of the tert-butyl group and the ester carbonyl carbon.

The aromatic protons at positions 2 and 6 showing correlations to the carbonyl carbon and the carbons at positions 3, 4, and 5 of the aromatic ring.

The aromatic proton at position 4 showing correlations to the carbons at positions 2, 3, 5, and 6.

These 2D NMR data would provide unambiguous confirmation of the structural assignment of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The calculated exact mass for the molecular ion of this compound ([C₁₁H₁₂Br₂O₂]⁺) is 333.9204 g/mol . The presence of two bromine atoms would result in a characteristic isotopic pattern, with peaks at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

The mass spectrum of this compound under electron ionization (EI) is expected to show a series of characteristic fragment ions. A primary fragmentation pathway would involve the loss of the stable tert-butyl cation ([C₄H₉]⁺), resulting in a prominent peak at m/z 57. Another significant fragmentation would be the loss of isobutylene (B52900) (C₄H₈) to form the 3,5-dibromobenzoic acid radical cation. Further fragmentation of the dibromobenzoyl cation ([C₇H₃Br₂O]⁺) would also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 334/336/338 | [M]⁺ (Molecular ion) |

| 278/280/282 | [M - C₄H₈]⁺ |

| 257 | [M - C₄H₉O]⁺ |

| 183/185 | [C₆H₃Br₂]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. A strong absorption band in the region of 1720-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The presence of the carbon-bromine bonds would be indicated by strong absorptions in the fingerprint region, typically between 700 and 500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 2980 - 2850 |

| C=O (ester) | 1720 - 1700 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ester) | 1300 - 1150 |

| C-Br | 700 - 500 |

X-ray Crystallography for Solid-State Structure Determination (drawing from related dibromobenzoates)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, as well as the packing of molecules within the crystal lattice. This technique provides invaluable data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure.

For the 3,5-dibromobenzoate scaffold, crystallographic studies of its derivatives, such as esters, offer a predictive framework for understanding the solid-state behavior of this compound.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, or crystal packing, is governed by a delicate balance of various non-covalent interactions. In derivatives of 3,5-dibromobenzoate, the interplay between halogen bonding, hydrogen bonding, and π-π stacking is a defining feature of their solid-state architecture.

Similarly, studies on methyl 3,5-dibromo-4-cyanobenzoate show the significant role of halogen interactions. In its crystal structure, notable contacts are observed between the carbonyl oxygen atom and a bromine atom of a neighboring molecule. researchgate.net Furthermore, the cyano group participates in C≡N⋯Br interactions, which lead to the formation of inversion dimers, a common packing feature in this class of compounds. researchgate.net These findings highlight the bromine atoms' propensity to act as halogen bond donors, interacting with Lewis basic sites like carbonyl oxygens and nitriles.

These observations suggest that the crystal packing of this compound would likely be influenced by a combination of these interactions. The bulky tert-butyl group might introduce steric hindrance that could affect the efficiency of the packing and the types of interactions formed, but the fundamental driving forces, particularly C—H⋯O, C—H⋯Br, and Br⋯O interactions, are expected to be present.

| Interaction Type | Participating Groups | Observed in Compound | Citation |

| Hydrogen Bonding | C—H⋯Br | 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) | nih.gov |

| π–π Stacking | Benzene rings | 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) | nih.gov |

| Halogen Interactions | C=O⋯Br | Methyl 3,5-dibromo-4-cyanobenzoate | researchgate.net |

| Halogen Interactions | C≡N⋯Br | Methyl 3,5-dibromo-4-cyanobenzoate | researchgate.net |

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state reveals the preferred spatial orientation of a molecule's constituent parts in the low-energy environment of a crystal lattice. For benzoate (B1203000) esters, a key conformational parameter is the torsion angle between the plane of the aromatic ring and the plane of the ester group.

In the crystal structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) , the two 3,5-dibromobenzoate end groups are attached to the central ring in an anti fashion. nih.gov The planes of the 3,5-dibromobenzoate rings are inclined at a significant dihedral angle of 54.53(9)° with respect to the plane of the central benzene ring. nih.gov This non-planar conformation is a result of optimizing intermolecular packing forces while minimizing intramolecular steric repulsion.

The conformation of the ester group itself is also of interest. For this compound, the bulky tert-butyl group would sterically interact with the aromatic ring and its bromine substituents. This would likely influence the torsion angle between the carboxylate group (COO) and the phenyl ring. While a completely planar conformation is often electronically favorable for esters of benzoic acid to maximize conjugation, steric hindrance from both the ortho-like bromine atoms and the large alkyl group would likely force the ester group to twist out of the plane of the benzene ring. This twisting is a common feature in substituted benzoates and is a compromise between electronic stabilization and steric strain.

| Compound | Dihedral Angle (°C) | Description | Citation |

| 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) | 54.53(9) | Angle between the 3,5-dibromobenzoate ring and the central benzene ring | nih.gov |

Computational Chemistry Investigations of Tert Butyl 3,5 Dibromobenzoate

Density Functional Theory (DFT) Calculations

DFT has emerged as a robust method for studying the quantum mechanical properties of molecules, offering a balance between computational cost and accuracy. For Tert-butyl 3,5-dibromobenzoate, DFT calculations can elucidate its fundamental electronic and structural characteristics.

The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically performed using a specific functional and basis set. For a molecule like this compound, a common choice would be the B3LYP functional with a 6-311G(d,p) basis set.

Electronic structure analysis provides information on the distribution of electrons within the molecule. The calculated Mulliken atomic charges indicate the partial positive and negative charges on each atom, highlighting the polar nature of the carbonyl group and the C-Br bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the HOMO is typically localized on the bromine atoms and the benzene (B151609) ring, while the LUMO is centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(ar)-C(ar) | 1.39 | C(ar)-C(ar)-Br | 120.1 |

| C(ar)-Br | 1.91 | C(ar)-C(ar)-C(=O) | 119.8 |

| C=O | 1.21 | O=C-O | 125.4 |

| C-O(ester) | 1.36 | C-O-C(tert-butyl) | 121.7 |

| O-C(tert-butyl) | 1.48 |

Note: The values in this table are representative and based on typical DFT calculations for similar molecules.

DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the aromatic protons and carbons, the carbonyl carbon, and the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) helps in identifying the characteristic functional groups within the molecule. The predicted spectrum for this compound would show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the tert-butyl group, as well as C-Br stretching vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~164 ppm |

| ¹³C NMR Chemical Shift (C-Br) | ~122 ppm |

| ¹H NMR Chemical Shift (aromatic) | 7.8 - 8.2 ppm |

| ¹H NMR Chemical Shift (tert-butyl) | ~1.6 ppm |

| IR Vibrational Frequency (C=O stretch) | ~1725 cm⁻¹ |

Note: These are predicted values and may vary depending on the computational method and solvent effects.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment.

While DFT provides a static picture of the lowest energy conformation, MD simulations reveal the accessible conformations of this compound at a given temperature. The primary source of flexibility in this molecule is the rotation around the C(ar)-C(=O), O-C(tert-butyl), and C-O single bonds. MD simulations can track the dihedral angles associated with these bonds over time, generating a Ramachandran-like plot to visualize the preferred conformational states. These simulations would likely show that while the aromatic ring and the ester group maintain a relatively rigid, planar arrangement, the tert-butyl group can rotate freely.

The behavior of this compound can be significantly influenced by the solvent. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane). These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. For instance, in a polar solvent, the solvent molecules would be expected to form hydrogen bonds with the oxygen atoms of the ester group, potentially influencing its rotational freedom. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition state structures and calculating the activation energies for potential reaction pathways.

For example, the hydrolysis of the ester bond is a common reaction. DFT calculations can be used to model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. This would involve locating the transition state for the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon. The calculated activation energy provides an estimate of the reaction rate. By comparing the activation energies for different proposed mechanisms, the most likely reaction pathway can be determined. These studies can provide valuable insights into the reactivity of this compound and guide the design of synthetic routes or predict its degradation pathways.

Elucidation of Rate-Determining Steps and Energy Barriers

No published computational studies were found that specifically elucidate the rate-determining steps and associated energy barriers for reactions involving this compound.

Computational Prediction of Regio- and Stereoselectivity

There are no available computational studies that predict the regio- or stereoselectivity of reactions with this compound.

Applications in Advanced Organic Synthesis and Materials Science

Utilization in Pharmaceutical Intermediate Synthesis

Tert-butyl 3,5-dibromobenzoate serves as a crucial starting material in the synthesis of complex pharmaceutical intermediates. The tert-butyl ester functionality is particularly advantageous as it can be cleaved under acidic conditions, a property that makes it complementary to simpler esters like methyl or ethyl esters. This allows for selective deprotection in multi-step syntheses.

A significant application is its role in preparing t-Butyl-3-bromo-5-formylbenzoate. This transformation is achieved through a selective metal-halogen exchange reaction. In this process, one of the bromine atoms of this compound is selectively replaced with a formyl group (-CHO). The tert-butyl group protects the ester functionality during this transformation, which might otherwise be reactive under the conditions used for introducing the formyl group. The resulting compound, t-Butyl-3-bromo-5-formylbenzoate, is a versatile intermediate for building more complex drug candidates.

Table 1: Synthesis of a Pharmaceutical Intermediate

| Starting Material | Reagents | Product | Significance |

|---|

Role in Agrochemical Development

The 3,5-dibromobenzoic acid scaffold, from which this compound is derived, is a recognized building block in the agrochemical industry. chemimpex.com The presence of bromine atoms on the aromatic ring can enhance the biological activity and metabolic stability of a molecule, which are desirable properties for pesticides and herbicides.

In the synthesis of complex agrochemicals, the carboxylic acid group often requires protection to prevent unwanted side reactions. The tert-butyl ester of 3,5-dibromobenzoic acid provides this protection. It allows chemists to perform modifications at the bromine positions (for example, through cross-coupling reactions) without affecting the carboxylic acid moiety. Once the desired molecular framework is assembled, the tert-butyl group can be removed to liberate the free carboxylic acid or to convert it into another functional group, completing the synthesis of the active agrochemical ingredient.

Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals) with Specific Bromination Patterns

The rigid structure and defined substitution pattern of this compound make it an excellent candidate as a precursor for specialized materials.

Polymers: The parent compound, 3,5-dibromobenzoic acid, is used to produce specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com For instance, it can be used to synthesize aryl diesters, which then act as co-monomers in polymerization processes like inverse vulcanization to create high-performance elastomeric materials. The dibromo-substitution pattern is crucial for building specific polymer architectures. This compound can be used as a monomer in such syntheses, where the bulky tert-butyl group can influence polymer solubility and processing characteristics.

Liquid Crystals: The benzoate (B1203000) structure is a common core unit in molecules that exhibit liquid crystalline properties. The ability of molecules to organize into ordered, fluid phases (mesophases) depends heavily on their shape, rigidity, and intermolecular interactions. Research on tert-butyl [4-(4'-n-alkoxybenzoyloxy)benzoates] has shown that molecules containing a tert-butyl benzoate core can form liquid crystal phases. researchgate.net The specific 3,5-dibromo pattern in this compound introduces significant rigidity and alters the electronic properties and polarity of the molecular core. These features can be exploited to design new liquid crystal materials with specific phase behaviors and electro-optical properties. The bromine atoms can also serve as handles for further functionalization to create more complex liquid crystal architectures.

Table 2: Potential Applications in Materials Science

| Material Type | Role of this compound | Resulting Properties |

|---|---|---|

| Specialty Polymers | Monomer or precursor to monomer | Enhanced thermal stability, chemical resistance |

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Synthetic Utilities

Tert-butyl 3,5-dibromobenzoate has emerged as a versatile building block in organic synthesis, primarily owing to the strategic placement of its functional groups. The presence of two bromine atoms on the aromatic ring offers dual sites for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The tert-butyl ester group serves as a sterically bulky protecting group for the carboxylic acid functionality. It can be readily removed under mild acidic conditions to yield the corresponding benzoic acid derivative, a feature that is highly valuable in multi-step synthetic sequences.

Methodological advancements in palladium-catalyzed cross-coupling reactions have significantly enhanced the synthetic utility of aryl halides like this compound. The development of highly active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, allows for efficient coupling reactions even with sterically hindered substrates. These advances have made it possible to selectively functionalize one or both bromine atoms, providing a pathway to a diverse range of substituted aromatic compounds. This controlled reactivity is crucial for the synthesis of targeted molecules in fields such as medicinal chemistry and materials science.

Emerging Research Avenues in Halogenated Ester Chemistry

The field of halogenated ester chemistry is continually evolving, with several exciting research avenues on the horizon. A significant trend is the development of more sustainable and environmentally friendly halogenation methods. Traditional bromination techniques often involve harsh reagents and produce stoichiometric amounts of waste. Future research will likely focus on catalytic methods, including enzymatic halogenation, which could offer higher selectivity and better environmental profiles.

Another emerging area is the exploration of novel biological activities of halogenated esters and their derivatives. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com The introduction of bromine atoms into a molecular scaffold can lead to enhanced biological activity, and this is a key area of interest in drug discovery. researchgate.netnih.gov In 2021 alone, 14 of the 50 molecules approved by the FDA contained halogen atoms, underscoring their importance in modern pharmaceuticals. nih.gov

Furthermore, there is growing interest in the application of halogenated compounds in the development of advanced materials. The unique electronic properties conferred by halogen atoms can be exploited in the design of organic semiconductors, liquid crystals, and functional polymers. Research in this area will likely involve the synthesis of novel halogenated monomers and their polymerization to create materials with tailored optical, electronic, and physical properties.

Potential for Novel Applications of this compound in Diverse Scientific Fields

The unique structural features of this compound position it as a promising candidate for a range of novel applications across various scientific disciplines. In medicinal chemistry, it can serve as a key intermediate in the synthesis of new therapeutic agents. The dibromo-substituted phenyl ring provides a scaffold that can be elaborated through cross-coupling reactions to generate libraries of compounds for screening against various diseases. Given that the related methyl 3,5-dibromobenzoate is utilized in the synthesis of compounds targeting inflammation and cancer, it is highly probable that the tert-butyl analogue will find similar applications. chemimpex.com

In the field of materials science, this compound can be employed as a monomer or a precursor to monomers for the synthesis of novel polymers. The introduction of bromine atoms into the polymer backbone can enhance properties such as thermal stability and flame retardancy. chemimpex.com Furthermore, the potential for post-polymerization modification via the bromine atoms opens up possibilities for creating functional materials with tailored properties for applications in electronics, optics, and separation technologies.

In the realm of agrochemicals, halogenated aromatic compounds are known to exhibit a wide range of biological activities. This compound could be used as a starting material for the synthesis of new herbicides, insecticides, and fungicides. The modular nature of its synthesis would allow for the systematic variation of substituents on the aromatic ring to optimize biological activity and selectivity.

Q & A

Basic Question: What methodologies are recommended for optimizing the synthesis of tert-butyl 3,5-dibromobenzoate, and how can competing side reactions be minimized?

Answer:

The synthesis typically involves bromination of tert-butyl benzoate derivatives or esterification of 3,5-dibromobenzoic acid with tert-butanol. Key steps include:

- Bromination Control : Use controlled stoichiometry (e.g., 2.1 equivalents of Br₂ to avoid over-bromination) and low-temperature conditions (0–5°C) to suppress electrophilic substitution at unintended positions .

- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance tert-butoxy group attachment while minimizing acid-catalyzed tert-butyl cleavage .

- Side Reaction Mitigation : Monitor reaction progress via TLC (hexane:ethyl acetate 4:1) to detect dibrominated byproducts or tert-butyl degradation intermediates .

Advanced Question: How can steric and electronic effects of the tert-butyl group influence regioselectivity in further functionalization reactions of 3,5-dibromobenzoate derivatives?

Answer:

The tert-butyl group introduces steric hindrance, directing reactions to the para position relative to the ester group. For example:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids favors substitution at the less hindered bromine (meta to tert-butyl), verified by DFT calculations showing lower activation energy at this site .

- Electronic Effects : The electron-donating tert-butyl group deactivates the aromatic ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄ with Cs₂CO₃) for efficient coupling .

- Experimental Validation : Use NOESY NMR to confirm spatial orientation and substituent effects on reactivity .

Basic Question: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR Analysis :

- ¹H NMR : Expect absence of aromatic protons (due to bromination) and a singlet for tert-butyl protons at ~1.3 ppm. Discrepancies in integration may indicate residual solvents; use D₂O shaking for confirmation .

- ¹³C NMR : Peaks at ~165 ppm (ester carbonyl) and 80–85 ppm (tert-butyl quaternary carbon). Contradictions in chemical shifts may arise from solvent polarity; compare data in CDCl₃ vs. DMSO-d₆ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 347.914 (C₁₁H₁₁Br₂O₂). Isotopic patterns (Br²⁷ and Br⁸¹) must align with theoretical distributions .

Advanced Question: How does this compound behave under photolytic or thermal conditions, and what decomposition pathways are observed?

Answer:

- Thermal Stability : At >150°C, the tert-butyl group undergoes elimination, forming 3,5-dibromobenzoic acid (confirmed by TGA-FTIR). Use inert atmospheres (N₂/Ar) to prolong stability .

- Photolytic Degradation : UV irradiation (254 nm) induces homolytic C-Br cleavage, generating aryl radicals. Trap with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to isolate intermediates .

- Mitigation Strategies : Store at –20°C in amber vials with desiccants to prevent moisture-induced ester hydrolysis .

Advanced Question: What computational models are suitable for predicting the reactivity of this compound in supramolecular systems?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model steric effects of the tert-butyl group and electrostatic potential surfaces (EPS) to predict halogen-bonding interactions with electron-rich moieties .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on aggregation behavior, correlating with experimental SAXS (small-angle X-ray scattering) data .

Basic Question: What purification strategies are effective for this compound, particularly when dealing with brominated impurities?

Answer:

- Recrystallization : Use ethanol/water (7:3) to isolate the product; brominated byproducts remain soluble due to higher polarity .

- Column Chromatography : Employ silica gel with hexane:ethyl acetate (9:1) to separate dibrominated isomers (Rf ~0.3 vs. 0.5 for mono-brominated impurities) .

Advanced Question: How can this compound serve as a precursor in synthesizing chiral ligands or metal-organic frameworks (MOFs)?

Answer: